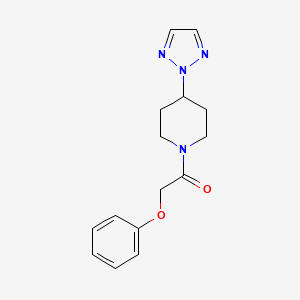
1-(4-(2H-1,2,3-トリアゾール-2-イル)ピペリジン-1-イル)-2-フェノキシエタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a synthetic organic compound that features a triazole ring, a piperidine ring, and a phenoxyethanone moiety
科学的研究の応用
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of novel drugs, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Industrial Chemistry: The compound’s reactivity and stability make it suitable for use in industrial processes, including catalysis and the production of specialty chemicals.
準備方法
The synthesis of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Piperidine Ring Formation: The piperidine ring is often introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Coupling with Phenoxyethanone: The final step involves coupling the triazole-piperidine intermediate with phenoxyethanone under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure settings.
作用機序
The mechanism of action of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine and phenoxyethanone moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone can be compared with other similar compounds, such as:
1-(4-(1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone: This compound features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring, which can affect its binding properties and reactivity.
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenylpropanone: The phenoxyethanone moiety is replaced with a phenylpropanone group, leading to differences in chemical and biological properties.
生物活性
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a compound that incorporates a triazole ring, a piperidine moiety, and a phenoxyethanone structure. This combination of functional groups suggests potential biological activity in various fields, including medicinal chemistry and pharmacology. The triazole ring is particularly notable for its stability and ability to form hydrogen bonds, making it a versatile scaffold in drug design.
Chemical Structure
The IUPAC name of the compound is 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone. Its molecular formula is C16H18N4O, with a molecular weight of approximately 298.34 g/mol. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Triazole Ring | Triazole |
| Piperidine Ring | Piperidine |
| Phenoxyethanone Group | Phenoxyethanone |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Triazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. For instance, one study reported that similar triazole compounds reduced the viability of breast cancer cell lines by promoting cell cycle arrest . The specific pathways involved include the modulation of apoptosis-related proteins such as Bcl-2 and Bax.
Inhibition of Enzymatic Activity
Another area of interest is the inhibition of phytoene desaturase (PDS), an enzyme crucial in carotenoid biosynthesis. Compounds with similar structures have been identified as potent inhibitors of PDS, suggesting potential applications in herbicide development . The binding affinity to PDS was assessed using surface plasmon resonance assays, revealing competitive inhibition characteristics.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a series of triazole derivatives against clinical isolates. The results indicated that compounds with piperidine substitutions exhibited enhanced activity compared to those without. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 16 µg/mL, demonstrating significant potency against resistant strains .
Case Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines showed that 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone reduced cell proliferation by up to 70% at concentrations of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent .
特性
IUPAC Name |
2-phenoxy-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(12-21-14-4-2-1-3-5-14)18-10-6-13(7-11-18)19-16-8-9-17-19/h1-5,8-9,13H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNBJGGYDFTIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














